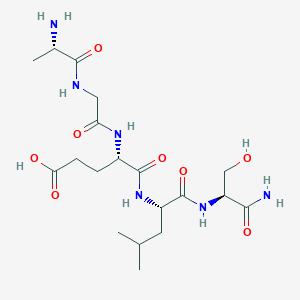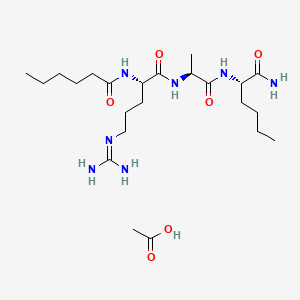
N-苄氧羰基-L-酪氨酸叔丁酯
描述
科学研究应用
Z-Tyr-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptide mimetics, which are compounds that mimic the structure and function of peptides.
Ergogenic Supplements: Amino acid derivatives like Z-Tyr-OtBu are used to enhance physical, mental, and physiological activities.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
作用机制
Target of Action
Z-Tyr-OtBu is a derivative of the amino acid tyrosine
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Z-Tyr-OtBu may interact with its targets to modulate these physiological processes.
Biochemical Pathways
Tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (BIAs) and many polyketides . Therefore, Z-Tyr-OtBu could potentially influence these pathways and their downstream effects.
Result of Action
For instance, tyrosine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, which play crucial roles in mood regulation, stress response, and cognitive function . Therefore, Z-Tyr-OtBu could potentially influence these cellular processes.
Action Environment
For instance, in the context of peptide synthesis, the choice of solvents and reaction conditions can significantly impact the efficiency and outcome of the synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Z-Tyr-OtBu is typically synthesized through the protection of the amino and carboxyl groups of tyrosine. The process involves the following steps:
Protection of the amino group: The amino group of tyrosine is protected using a benzyloxycarbonyl (Cbz) group.
Esterification of the carboxyl group: The carboxyl group is esterified with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of Z-Tyr-OtBu can be scaled up using automated peptide synthesizers. These machines facilitate the coupling of protected amino acids in a controlled environment, ensuring high purity and yield .
化学反应分析
Types of Reactions
Z-Tyr-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to regenerate the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
Major Products Formed
Hydrolysis: Produces L-tyrosine and tert-butyl alcohol.
Deprotection: Yields L-tyrosine and benzyl alcohol.
相似化合物的比较
Similar Compounds
Fmoc-Tyr-OtBu: Another protected tyrosine derivative used in peptide synthesis.
Boc-Tyr-OtBu: Similar to Z-Tyr-OtBu but uses a tert-butyloxycarbonyl (Boc) group for amino protection.
Uniqueness
Z-Tyr-OtBu is unique due to its combination of benzyloxycarbonyl and tert-butyl ester protective groups, which provide stability and reactivity in peptide synthesis. This makes it a valuable tool for researchers working on complex peptide structures .
属性
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZOLWSSDIXDQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176521 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-33-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)


![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)



